TDI007635
Description
TDI007635 is a novel synthetic compound with a molecular formula of C₆H₂O₃S (molecular weight: 154.14 g/mol) and a CAS registry number of 6007-85-8 . It exhibits high solubility in polar solvents (2.58 mg/mL in water, 1.34 mg/mL in ethanol) and moderate skin permeability (-6.55 cm/s log Kp) . Its synthesis involves a multi-step reaction sequence using THF as a solvent, with intermediates such as 5-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-5H-thieno[3,4-c]pyrrole-4,6-dione (yield: 0.121 g, 64%) .
Properties
Molecular Formula |
C17H16Cl2N4O2 |
|---|---|
Molecular Weight |
379.241 |
IUPAC Name |
1-(6,7-Dchloro-9-(1-methyl-1H-pyrazol-4-yl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethan-1-one |
InChI |
InChI=1S/C17H16Cl2N4O2/c1-22-6-9(5-20-22)10-4-12(18)16(19)17-15(10)11-7-23(14(25)8-24)3-2-13(11)21-17/h4-6,21,24H,2-3,7-8H2,1H3 |
InChI Key |
CUFQQVSCNCLUFL-UHFFFAOYSA-N |
SMILES |
O=C(N(C1)CCC(N2)=C1C3=C2C(Cl)=C(Cl)C=C3C4=CN(C)N=C4)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TDI007635; TDI-007635; TDI 007635 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Structural Superiority : this compound’s sulfonyl group enhances solubility and catalytic activity compared to boronic acid derivatives like Compound A .
- Functional Limitations : While this compound outperforms phosphine-alkene ligands in TOF, its synthetic complexity limits large-scale production .
- Safety Profile : Both this compound and Compound A carry warnings for skin/eye irritation (H315-H319), necessitating stringent handling protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
